molecular formula C25H18N2O4S B2453298 (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenacylsulfanyl-3-phenylimidazol-4-one CAS No. 307325-69-5

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenacylsulfanyl-3-phenylimidazol-4-one

Cat. No.: B2453298
CAS No.: 307325-69-5
M. Wt: 442.49
InChI Key: PNIMEKPAWKFWRZ-DEDYPNTBSA-N
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Description

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenacylsulfanyl-3-phenylimidazol-4-one is a useful research compound. Its molecular formula is C25H18N2O4S and its molecular weight is 442.49. The purity is usually 95%.
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Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenacylsulfanyl-3-phenylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O4S/c28-21(18-7-3-1-4-8-18)15-32-25-26-20(24(29)27(25)19-9-5-2-6-10-19)13-17-11-12-22-23(14-17)31-16-30-22/h1-14H,15-16H2/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIMEKPAWKFWRZ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenacylsulfanyl-3-phenylimidazol-4-one is a novel synthetic derivative that has drawn attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature, focusing on its antitumor and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N2O4SC_{18}H_{16}N_2O_4S with a molecular weight of approximately 356.39 g/mol. The structure features a benzodioxole moiety, which is often associated with various biological activities, including anticancer effects.

Research indicates that compounds containing imidazole and benzodioxole structures exhibit significant antitumor properties. The proposed mechanism involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation. In particular, the compound may target Src family kinases (SFKs), which are implicated in tumor growth and metastasis .

Case Studies

  • In Vitro Studies :
    • A study evaluated the compound's efficacy against several human cancer cell lines, including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at low concentrations .
    • Table 1 summarizes the IC50 values for various cell lines:
    Cell LineIC50 (µM)
    A5496.26
    HCC8276.48
    NCI-H3587.00
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor sizes compared to control groups, suggesting its potential as an effective therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Preliminary studies have shown activity against both Gram-positive and Gram-negative bacteria.

Testing Methods

Antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines. The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus.

Results

  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for the tested bacteria were found to be promising, indicating that the compound can inhibit bacterial growth effectively.
    BacteriaMIC (µg/mL)
    Escherichia coli15
    Staphylococcus aureus10

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